1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of a propylsulfonyl group attached to the piperazine ring and a 3,4,5-trimethoxybenzyl group
Preparation Methods
The synthesis of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves multiple steps:
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Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
- The propylsulfonyl group is introduced via sulfonation reactions, where propylsulfonyl chloride reacts with the piperazine ring under basic conditions.
- The final step involves the attachment of the 3,4,5-trimethoxybenzyl group through nucleophilic substitution reactions, using appropriate benzyl halides and piperazine derivatives.
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Industrial Production Methods
- Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
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Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
- Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
- Substitution reactions often utilize alkyl halides or aryl halides in the presence of a base.
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Major Products Formed
- Oxidation of the methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl group results in sulfides or thiols.
- Substitution reactions produce various benzyl-substituted derivatives.
Scientific Research Applications
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Serves as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Explored for its effects on cellular signaling pathways.
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Medicine
- Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated as a candidate for drug development due to its unique structure.
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Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets:
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Molecular Targets and Pathways
- The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
- It can modulate receptor activity, influencing cellular signaling and physiological responses.
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Pathways Involved
- The compound’s effects on cellular signaling pathways, such as the MAPK/ERK pathway, are of particular interest.
- Its interaction with oxidative stress pathways is also being explored.
Comparison with Similar Compounds
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-(Propylsulfonyl)-4-benzylpiperazine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine: The methylsulfonyl group alters the compound’s steric and electronic characteristics.
4-(3,4,5-Trimethoxybenzyl)piperazine: Absence of the sulfonyl group affects its solubility and interaction with biological targets.
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Uniqueness
- The presence of both the propylsulfonyl and 3,4,5-trimethoxybenzyl groups imparts unique chemical and biological properties to the compound.
- Its dual functional groups allow for versatile reactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H28N2O5S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-propylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2O5S/c1-5-10-25(20,21)19-8-6-18(7-9-19)13-14-11-15(22-2)17(24-4)16(12-14)23-3/h11-12H,5-10,13H2,1-4H3 |
InChI Key |
KSRVKVLAIUPPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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